2,6-Dimethylbenzamide

概要

説明

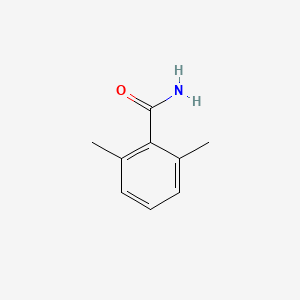

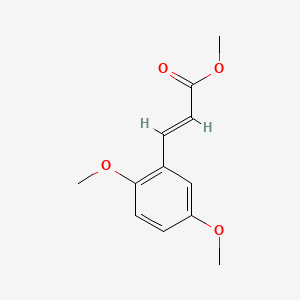

2,6-Dimethylbenzamide is an organic compound with the molecular formula C9H11NO. It is a derivative of benzamide, where two methyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

2,6-Dimethylbenzamide can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylbenzoic acid with dimethylamine in the presence of a coupling reagent. The reaction typically occurs under mild conditions, often using a solvent like dimethylformamide (DMF) or dimethylacetamide (DMAc) to facilitate the reaction .

Industrial Production Methods

In industrial settings, this compound is often produced by heating benzoyl chloride with dimethylamine at elevated temperatures. This method is efficient and yields high purity products. The reaction is typically carried out in a solvent such as DMF or DMAc, which helps in dissolving the reactants and facilitating the reaction .

化学反応の分析

Types of Reactions

2,6-Dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces amines or alcohols.

Substitution: Produces various substituted benzamides depending on the nucleophile used.

科学的研究の応用

2,6-Dimethylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 2,6-Dimethylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound can also interact with cellular receptors, influencing various biochemical pathways .

類似化合物との比較

Similar Compounds

N,N-Dimethylbenzamide: Similar structure but lacks the methyl groups at the 2 and 6 positions.

Benzamide: The parent compound without any methyl substitutions.

N,N-Diethylbenzamide: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

2,6-Dimethylbenzamide is unique due to the presence of methyl groups at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and alter its interaction with molecular targets compared to other benzamide derivatives .

特性

IUPAC Name |

2,6-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDXMSTXCYCUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879505 | |

| Record name | 2,6-Dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-92-1, 55321-98-7 | |

| Record name | 2',6'-Dimethylformanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2,6-Dimethylbenzamide derivatives as antiarrhythmic agents?

A1: Research suggests that this compound derivatives possess antiarrhythmic properties by prolonging the effective refractory period of cardiac tissue, as demonstrated in isolated rabbit atria experiments []. Additionally, these compounds exhibited prophylactic activity against ouabain-induced arrhythmias. Notably, certain derivatives like 4-amino-N-(2-piperidinoethyl)-2,6-dimethylbenzamide successfully terminated established ouabain-induced arrhythmias, while others like 4-amino-N-(2-morpholinoethyl)-2,6-dimethylbenzamide effectively antagonized aconitine-evoked arrhythmias []. This suggests interference with ion channels crucial for cardiac action potential propagation, though the exact mechanism requires further investigation.

Q2: How does the structure of this compound affect its anticonvulsant activity?

A2: Studies on this compound N-(5-methyl-3-isoxazolyl) (D2916) revealed a significant sex difference in its metabolism and consequently its anticonvulsant activity in rats [, ]. Female rats exhibit a longer duration of anticonvulsant effect compared to males. This difference is attributed to the preferential hydroxylation of the methyl group on the isoxazolyl ring in females, forming the active metabolite D3187. Conversely, males primarily metabolize D2916 by hydroxylating a methyl group on the phenyl ring []. This suggests the position of metabolic hydroxylation on the this compound structure significantly influences its anticonvulsant efficacy.

Q3: How do substituents on the aromatic ring of this compound impact its proton affinity (PA)?

A3: While the 2,6-dimethyl substituents disrupt the π-electron conjugation between the amide group and the aromatic ring, studies show that additional substituents on the ring still exert a modest influence on the PA of 2,6-Dimethylbenzamides []. Notably, para-amino substituents demonstrate a more pronounced effect compared to other polar substituents like nitro groups. This suggests that despite the steric hindrance, some interaction between the amide group and the aromatic ring persists, influencing the molecule's PA [].

Q4: How does the stereochemistry of this compound impact its properties?

A4: Research has explored the synthesis of axially chiral 2,6-disubstituted N,N-diethyl benzamides utilizing chiral (arene)chromium complexes [, ]. This method allows for the preparation of enantiomerically pure benzamides, highlighting the potential influence of stereochemistry on the biological and chemical properties of this compound derivatives. The ability to synthesize specific enantiomers opens avenues for investigating the impact of chirality on activity and selectivity.

Q5: What are the key pharmacokinetic differences observed between male and female rats for this compound N-(5-methyl-3-isoxazolyl) (D2916)?

A5: Significant sex-based differences in D2916 pharmacokinetics were observed in rats. Female rats exhibited higher brain concentrations and prolonged half-lives in both blood and tissues compared to males following oral administration []. This difference contributes to the longer-lasting anticonvulsant effect observed in females and highlights the importance of considering sex as a biological variable in preclinical studies.

Q6: What analytical techniques are employed to characterize and study this compound and its derivatives?

A6: Various analytical techniques are utilized to characterize and study this compound and its derivatives. These include:

- HPLC (High-Performance Liquid Chromatography): Used to separate and quantify metabolites of D2916 in biological samples like plasma, brain tissue, urine, and bile [].

- GC/MS (Gas Chromatography/Mass Spectrometry): Employed to identify and structurally characterize D2916 metabolites based on their mass fragmentation patterns [].

- Radiolabeling (e.g., 14C): Allows tracking and quantifying the compound and its metabolites in biological samples for pharmacokinetic and metabolic studies [, ].

Q7: What are the potential applications of this compound derivatives based on the available research?

A7: Based on the scientific research, this compound derivatives show promise in the following areas:

- Antiarrhythmic agents: Their ability to prolong the effective refractory period and prevent/terminate arrhythmias suggests potential for treating cardiac rhythm disorders [].

- Anticonvulsant drugs: Derivatives like D2916 exhibit potent anticonvulsant activity, potentially leading to new therapies for epilepsy and other seizure disorders [, ].

- Skeletal muscle sodium channel blockers: Modifications to the this compound structure, particularly the addition of lipophilic and sterically hindered groups, led to compounds with enhanced potency and use-dependent block of skeletal muscle voltage-gated sodium channels, suggesting potential applications in treating myotonia [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B3021939.png)